molecular formula C40H52O2 B1231415 Torularhodin CAS No. 514-92-1

Torularhodin

Cat. No.: B1231415
CAS No.: 514-92-1
M. Wt: 564.8 g/mol
InChI Key: NESPPCWGYRQEJQ-VATUXEBJSA-N
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Description

Torularhodin is a natural product found in Torula, Neurospora sitophila, and Rhodotorula mucilaginosa with data available.

Scientific Research Applications

Antioxidative Properties

Mechanism of Action
Torularhodin exhibits significant antioxidative activity, which has been demonstrated through various in vitro studies. A study found that this compound effectively scavenged free radicals and protected cells from oxidative damage induced by hydrogen peroxide. At a concentration of 105g ml10^{-5}\,\text{g ml}, it enhanced the activity of antioxidant enzymes and maintained cell integrity in BRL cells subjected to oxidative stress .

Case Study: Hepatocyte Protection
In a recent study, this compound was shown to protect hepatocytes from oxidative damage. Transcriptome analysis revealed that 2808 genes were differentially expressed after treatment with this compound, indicating its role in regulating cellular processes related to antioxidation and cell cycle . The findings suggest that this compound can stabilize the intracellular environment and improve cellular viability under oxidative stress.

Anticancer Applications

Inhibition of Cancer Cell Growth
this compound has demonstrated potential as an anticancer agent. Research indicates that it can inhibit the development of cancerous cells in various models. For instance, it has been reported to protect against preneoplastic changes in the liver induced by dimethylnitrosamine and to exhibit inhibitory effects on prostate cancer cell lines .

Mechanism of Action
The anticancer effects of this compound are believed to be mediated through its antioxidative properties, which reduce oxidative stress in cells—a known contributor to cancer progression. Additionally, its ability to modulate inflammatory pathways may further enhance its anticancer potential .

Antimicrobial Activity

This compound also exhibits strong antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent in pharmaceuticals .

Food Industry Applications

Natural Colorant
Due to its vibrant red color, this compound is being explored as a natural colorant in food products. Its safety profile and health benefits make it a preferable alternative to synthetic dyes .

Nutritional Supplement
this compound's antioxidative properties also position it as a potential ingredient in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases .

Cosmetic Industry Applications

The cosmetic industry is increasingly interested in this compound for its skin-protective properties. Its ability to scavenge free radicals makes it a valuable ingredient in formulations aimed at reducing skin aging and protecting against UV damage .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntioxidativeProtects cells from oxidative damageEnhances antioxidant enzyme activity; stabilizes cell integrity
AnticancerInhibits cancer cell growthProtective against preneoplastic changes; inhibits prostate cancer cells
AntimicrobialInhibits growth of bacteria and fungiEffective against various pathogens; potential for food preservation
Food IndustryNatural colorant and nutritional supplementSafe alternative to synthetic dyes; health benefits through antioxidative properties
Cosmetic IndustryIngredient for anti-aging productsScavenges free radicals; protects skin from UV damage

Properties

CAS No.

514-92-1

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid

InChI

InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+

InChI Key

NESPPCWGYRQEJQ-VATUXEBJSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Key on ui other cas no.

514-92-1

Synonyms

(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid
torularhodin
torularhodine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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